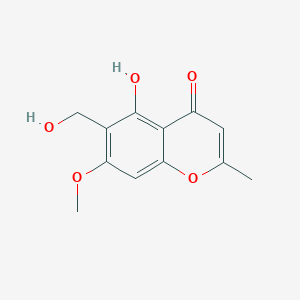

6-Hydroxymethyleugenin

Description

6-Hydroxymethyleugenin is a chromone derivative characterized by a hydroxylated methyl group at the C-6 position of its chromone backbone. Its molecular formula is C₁₂H₁₂O₅, with a molecular weight of 236.21 g/mol (258.06 g/mol as the sodium adduct, observed via HRESIMS at m/z 259.0579 [M + Na]⁺) . Structurally, it features a chromone core (a benzopyran-4-one system) with substituents including a hydroxyl group at C-5, a hydroxymethyl group at C-6, and a methyl group at C-2. Key spectroscopic data include:

- ¹H-NMR (DMSO-d₆): δ 13.09 (s, OH-5), 6.65 (s, H-8), 6.24 (s, H-3), 4.55 (t, J = 5.3 Hz, CH₂OH), 3.87 (s, OCH₃), and 2.38 (s, CH₃) .

- ¹³C-NMR (DMSO-d₆): δ 182.5 (C-4), 168.4 (C-2), 164.1 (C-7), and 50.9 (CH₂OH) .

It is primarily isolated from marine actinomycetes (e.g., Amycolatopsis sp. WP1) and endophytic fungi (e.g., Xylomelasma sp. Samif07 and Botryosphaeriaceae BCC 54265) .

Properties

Molecular Formula |

C12H12O5 |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

5-hydroxy-6-(hydroxymethyl)-7-methoxy-2-methylchromen-4-one |

InChI |

InChI=1S/C12H12O5/c1-6-3-8(14)11-10(17-6)4-9(16-2)7(5-13)12(11)15/h3-4,13,15H,5H2,1-2H3 |

InChI Key |

NDYIQSCPWYVZEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)CO)O |

Synonyms |

6-hydroxymethyleugenin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

6-Hydroxymethyleugenin belongs to a family of C-6 modified chromones. Below is a comparative analysis with structurally analogous compounds:

Structural and Functional Group Variations

Key Differences in Properties

Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to its methoxy and ethoxy analogs, likely enhancing water solubility but reducing membrane permeability .

6-Methoxymethyleugenin shows broader antibacterial activity (MIC 25–100 µg/mL against Mycobacterium tuberculosis and other bacteria), possibly due to improved cellular uptake from its lipophilic methoxy group . Emodin, though structurally distinct (anthraquinone core), demonstrates potent ALKH3 inhibition, highlighting the impact of core structure modifications on target specificity .

Biosynthetic Flexibility :

- The hydroxymethyl group in this compound serves as a biosynthetic intermediate for methoxy/ethoxy derivatives via enzymatic methylation or ethoxylation .

Research Findings and Implications

- Structural Insights : X-ray crystallography and NMR studies confirm that this compound’s hydroxymethyl group facilitates dimerization (e.g., in amycolachromones A–B) through C-9 linkage, a feature absent in its analogs .

- Ecological Role: Production by streptomycin-resistant marine actinomycetes suggests a role in microbial competition or environmental stress response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.